H-Leu-his-OH

概要

説明

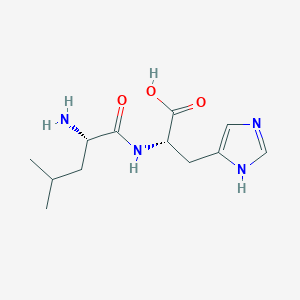

Leucine-Histidine, commonly referred to as H-Leu-his-OH, is a dipeptide composed of the amino acids leucine and histidine. This compound is a hydrolytic byproduct of angiotensin metabolism and is known for its strong copper chelation properties . This compound is involved in various biological processes and has significant implications in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

H-Leu-his-OH can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

In an industrial setting, this compound can be produced using enzymatic hydrolysis of larger proteins. This method involves the use of specific proteases that cleave proteins at designated sites to release the desired dipeptide. The process is optimized to ensure high yield and purity of the product .

化学反応の分析

Catalytic Activity in Peptide Bond Formation

While H-Leu-His-OH itself is not a catalyst, structurally similar dipeptides (e.g., Ser-His) demonstrate catalytic properties in peptide bond formation:

-

Mechanism : The imidazole group of histidine acts as a nucleophile, facilitating aminolysis of ester substrates .

-

Key Reaction : Ser-His catalyzed the condensation of Ac-Phe-OEt and H-Leu-NH₂ to form Ac-Phe-Leu-NH₂ (60% yield in 30 days) .

Table 2: pH and Temperature Dependence of Dipeptide-Catalyzed Reactions

| Condition | Coupling Yield (%) | Hydrolysis Yield (%) |

|---|---|---|

| pH 7–9 | 20–60 | 40–80 |

| Temperature: 4°C | 70 | 30 |

| Temperature: 25°C | 60 | 40 |

| Data derived from Ser-His catalyzed reactions |

Enzymatic Hydrolysis and Stability

This compound is susceptible to enzymatic hydrolysis due to its peptide backbone:

-

Thermolysin-Catalyzed Cleavage : Enzymes like thermolysin preferentially hydrolyze peptide bonds adjacent to hydrophobic residues (e.g., leucine) .

-

Metabolic Role : As a metabolite, this compound is degraded by proteases in vivo, releasing free leucine and histidine .

Stereochemical Considerations

The stereointegrity of this compound is critical in synthesis:

科学的研究の応用

H-Leu-his-OH has a wide range of applications in scientific research:

作用機序

H-Leu-his-OH exerts its effects primarily through its ability to chelate metal ions, particularly copper(II) ions. The dipeptide forms stable complexes with copper, which can participate in redox reactions. These reactions are crucial for various biological processes, including oxidative stress response and enzymatic activity regulation . The molecular targets of this compound include metal ions and proteins involved in redox reactions .

類似化合物との比較

H-Leu-his-OH is unique in its strong copper chelation properties and redox activity. Similar compounds include:

His-Leu: A dipeptide with similar structure but different biological activities and metal ion interactions.

This compound-Gly: A tripeptide with enhanced antioxidant properties compared to this compound.

This compound stands out due to its specific role in angiotensin metabolism and its strong copper chelation ability, making it a valuable compound in various scientific and industrial applications .

生物活性

H-Leu-His-OH, a dipeptide consisting of leucine (Leu) and histidine (His), has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various peptide coupling methods, typically involving the activation of the carboxylic acid group of leucine followed by its reaction with histidine. The synthesis often employs solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptides in a stepwise manner.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Antitumor Activity : Research indicates that peptides similar to this compound exhibit significant antitumor effects. For instance, derivatives of the B1-Leu peptide have shown enhanced antitumor activity against cell lines such as MCF-7 and U87 . These studies suggest that modifications in peptide structure can lead to improved efficacy in cancer therapy.

- Antimicrobial Properties : Peptides containing leucine and histidine have demonstrated antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the development of new antibiotics .

- Renin Inhibition : this compound has been investigated for its ability to inhibit renin, an enzyme involved in blood pressure regulation. A related compound showed an IC50 value of against human renin, indicating potent enzyme specificity and potential for therapeutic use in hypertension management .

1. Antitumor Activity Study

A study on the antitumor effects of modified B1-Leu peptides revealed that certain derivatives had improved helicity and protease stability, which correlated with enhanced antitumor activity. The results are summarized in Table 1.

| Peptide Variant | Helicity (%) | Protease Stability (%) | Antitumor Activity (IC50) |

|---|---|---|---|

| B1 | 8.9 | 0 | Not applicable |

| B1-Leu | 23.5 | 0 | Not applicable |

| B1-L-3 | 37 | 45 | 15 µM |

| B1-L-6 | 39.8 | 40 | 10 µM |

Table 1: Summary of biological activities of various peptide derivatives.

2. Renin Inhibition Study

In a pharmacological study involving salt-depleted marmosets, a compound derived from the structure of this compound was administered at a dose of . The results indicated a significant reduction in plasma renin activity (PRA) and lowered blood pressure for up to two hours post-administration.

特性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBNBRUDDUEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902291 | |

| Record name | NoName_1529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38062-72-5 | |

| Record name | NSC374664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that Leu-His exhibits a notable ability to interact with hexanal, a common lipid oxidation product. [] This interaction is influenced by pH, with increased quenching observed at higher pH levels. [] Additionally, the size of the aliphatic side group adjacent to histidine in dipeptides impacts hexanal quenching, with Leu-His demonstrating significant activity. []

A: While not directly interacting with enzymes, Leu-His, when part of larger peptide sequences, can play a role in enzymatic processes. For instance, the presence of Leu-His within a specific sequence of the ornithine transcarbamylase (OTC) enzyme is believed to contribute to the formation of the ornithine binding site. [] Mutations affecting this Leu-His region could potentially disrupt enzyme function. []

A: The interaction between Leu-His and hexanal effectively reduces the concentration of hexanal in a given environment. [] This is particularly relevant in food science, where hexanal, a product of lipid oxidation, contributes to undesirable flavors and aromas. [] The ability of Leu-His to quench hexanal suggests its potential as a natural food preservative to mitigate lipid oxidation and improve flavor profiles. []

ANone: The molecular formula of Leu-His is C11H21N5O3. Its molecular weight is approximately 271.32 g/mol.

A: While specific spectroscopic data for the isolated dipeptide Leu-His might be limited in the provided research, spectroscopic techniques have been employed to study peptides containing this sequence. For instance, nuclear magnetic resonance (NMR) spectroscopy was used to investigate the copper(II) binding features of amyloid precursor protein fragments containing the Leu-His sequence. []

A: The inclusion of Leu-His within peptide sequences can influence their behavior in various environments. One example is its use in dry powder compositions. [] The incorporation of Leu-His contributes to improved dispersibility of these powders, a property valuable in pharmaceutical formulations for pulmonary drug delivery. []

ANone: As a dipeptide, Leu-His itself is not known to exhibit independent catalytic activity. Its significance lies in its contribution to the structure and potential function of larger peptides and proteins.

A: While the provided research doesn't delve into computational studies specifically on Leu-His, it highlights the use of computational tools in understanding peptide-protein interactions. Notably, researchers have employed computational methods to study the dimerization domain of hepatocyte growth factor (HGF), a protein potentially targeted by peptides mimicking its hinge region, which includes a Leu-His sequence. []

A: Research indicates that replacing histidine with other amino acids in the dipeptide sequence significantly reduces or eliminates hexanal quenching activity. [] This highlights the importance of the imidazole ring of histidine in this interaction. Additionally, modifying the leucine residue with amino acids possessing larger aliphatic side chains enhances hexanal quenching. []

A: The provided research on dry powder compositions demonstrates the importance of specific formulations to optimize the properties of peptides containing Leu-His. [] By incorporating Leu-His into these formulations, researchers achieved improved dispersibility, highlighting the potential for targeted drug delivery applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。